molecular formula C18H17NO4 B14509134 Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate CAS No. 63555-07-7

Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate

Cat. No.: B14509134
CAS No.: 63555-07-7
M. Wt: 311.3 g/mol
InChI Key: IIQPPSBEININCZ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate is a chemical compound known for its unique structure and properties. It is an ester derivative that features a cyanophenoxy group, making it a compound of interest in various scientific fields, including organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate typically involves a chemoenzymatic route. One effective method includes the enantioselective transesterification with Candida antarctica lipase B (Novozym 435). The optimal conditions for this reaction are acetonitrile as the solvent, n-butanol as the acyl donor, a water activity of 0.11, a reaction temperature of 45°C, and a shaking rate of 200 rpm . Under these conditions, the maximum substrate conversion and enantiomeric purity of the product can reach 96.9% and >99%, respectively .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar chemoenzymatic processes, scaled up to accommodate larger volumes. The use of biocatalysts like lipases helps in achieving high enantioselectivity and yield while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of derivatives depending on the substituents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce alcohols or other reduced forms. Substitution reactions can lead to a wide range of products, depending on the nucleophiles involved .

Scientific Research Applications

Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate exerts its effects involves its interaction with specific molecular targets. In enzyme-catalyzed reactions, it acts as a substrate for lipases, which catalyze its transformation into various products. The pathways involved in these reactions include the formation of enzyme-substrate complexes and the subsequent catalytic steps leading to product formation .

Comparison with Similar Compounds

Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate can be compared with other similar compounds, such as:

Properties

CAS No.

63555-07-7

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate

InChI

InChI=1S/C18H17NO4/c1-3-21-18(20)13(2)22-15-8-10-17(11-9-15)23-16-6-4-14(12-19)5-7-16/h4-11,13H,3H2,1-2H3

InChI Key

IIQPPSBEININCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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